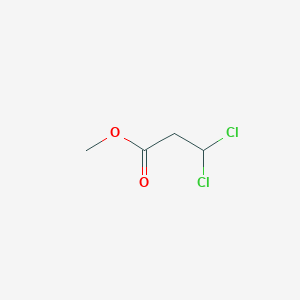

Methyl 3,3-dichloropropanoate

CAS No.: 817-77-6

Cat. No.: VC19764590

Molecular Formula: C4H6Cl2O2

Molecular Weight: 156.99 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 817-77-6 |

|---|---|

| Molecular Formula | C4H6Cl2O2 |

| Molecular Weight | 156.99 g/mol |

| IUPAC Name | methyl 3,3-dichloropropanoate |

| Standard InChI | InChI=1S/C4H6Cl2O2/c1-8-4(7)2-3(5)6/h3H,2H2,1H3 |

| Standard InChI Key | WGVLOKHINHKFDO-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)CC(Cl)Cl |

Introduction

Chemical Structure and Nomenclature

Methyl 3,3-dichloropropanoate belongs to the class of alkyl esters, featuring a propanoate backbone with two chlorine atoms substituted at the third carbon position. Its IUPAC name, methyl 3,3-dichloropropanoate, reflects this substitution pattern. The compound’s structure is defined by the following attributes:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 156.99 g/mol | |

| InChI Key | WGVLOKHI... (partial) | |

| CAS Registry Number | 817-77-6 |

The chlorine atoms at the β-position (C3) significantly influence the compound’s electronic configuration, enhancing its electrophilicity and making it reactive toward nucleophilic substitution. This structural feature distinguishes it from the 2,3-dichloro isomer, which exhibits different steric and electronic properties .

Synthesis Methods

Esterification of 3,3-Dichloropropionic Acid

The most direct synthesis route involves the esterification of 3,3-dichloropropionic acid with methanol, catalyzed by acidic or basic conditions. This reaction follows the general mechanism of Fischer esterification:

Key parameters include:

-

Catalyst: Sulfuric acid or p-toluenesulfonic acid.

-

Temperature: Reflux conditions (60–80°C).

-

Yield: Reported yields exceed 70%, though optimization is required to minimize side reactions such as transesterification.

Chlorination of Methyl Propanoate Derivatives

Alternative methods involve the chlorination of methyl acrylate or related precursors. For example, exposing methyl acrylate to chlorine gas under controlled conditions can yield methyl 3,3-dichloropropanoate, though this pathway risks over-chlorination and requires precise temperature control (<40°C).

| Property | Value (Estimated) | Source |

|---|---|---|

| Boiling Point | ~90–95°C (at 50 mmHg) | |

| Density | 1.30–1.35 g/cm³ | |

| Solubility | Miscible with ether, acetone |

The compound’s stability is influenced by its ester group, which is susceptible to hydrolysis under acidic or basic conditions. Storage recommendations emphasize airtight containers and protection from moisture.

Chemical Reactivity and Applications

Nucleophilic Substitution Reactions

The β-chlorine atoms in methyl 3,3-dichloropropanoate are highly reactive toward nucleophiles, enabling transformations such as:

-

Ammonolysis: Reaction with amines to produce dichloropropanamide derivatives.

-

Hydrolysis: Conversion to 3,3-dichloropropionic acid under aqueous basic conditions.

Role in Pharmaceutical Synthesis

Although direct applications are sparsely documented, structurally related dichloropropionates are employed in synthesizing bioactive molecules. For instance, they serve as precursors to fluorinated acrylic esters, which are critical in polymer chemistry and drug design .

Research Gaps and Future Directions

Current literature on methyl 3,3-dichloropropanoate remains limited, with most studies focusing on its 2,3-dichloro isomer . Future research should prioritize:

-

Mechanistic Studies: Elucidating reaction pathways for nucleophilic substitutions.

-

Application Exploration: Investigating its utility in agrochemicals or polymer additives.

-

Toxicological Profiling: Conducting in-depth assessments of environmental and health impacts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume